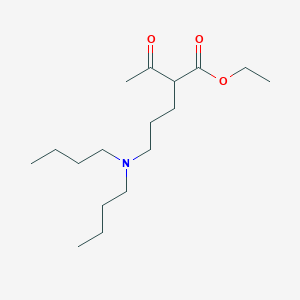
2-hydroxy-10H-anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-10H-anthracen-9-one, also known as 2-hydroxyanthracene-9,10-dione, is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the second position and a ketone group at the ninth position of the anthracene ring system. It is a yellow crystalline solid with significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-10H-anthracen-9-one typically involves the hydroxylation of anthracene derivatives. One common method is the photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione in high yield . Another approach involves the use of Friedel-Crafts reactions, intramolecular cyclization, and metal-catalyzed reactions with alkynes .
Industrial Production Methods
Industrial production of this compound often relies on the optimization of these synthetic routes to achieve high yields and purity. The use of advanced catalytic systems and reaction conditions ensures the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for hydroxylation, alkali metals for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol and acetone .
Major Products
The major products formed from these reactions include hydroxylated anthracene derivatives, dihydroanthracenes, and substituted anthracenes, each with unique properties and applications.
Aplicaciones Científicas De Investigación
2-Hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research explores its use in developing therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-10H-anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylated anthracenes and anthraquinones, such as 1-hydroxyanthracen-9(10H)-one and 9,10-dihydroxyanthracene .
Uniqueness
2-Hydroxy-10H-anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
5452-86-8 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8,15H,7H2 |
Clave InChI |
HNPBOVGHFXPKKU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
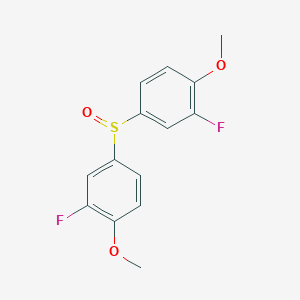
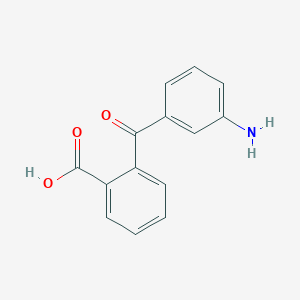
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
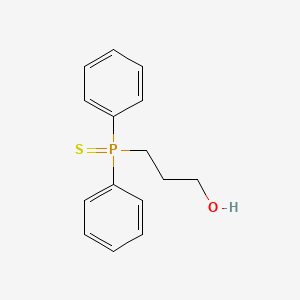
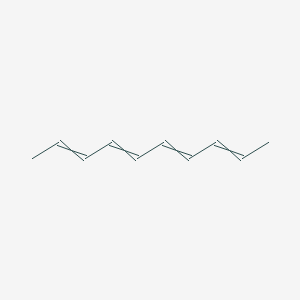

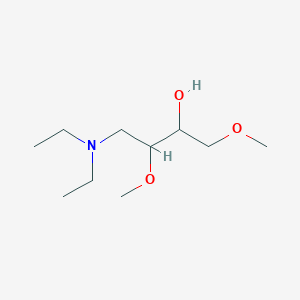
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
